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Lecithin Hydrogenated - 92128-87-5

Lecithin Hydrogenated

Catalog Number: EVT-464788
CAS Number: 92128-87-5
Molecular Formula: C42H84NO8P
Molecular Weight: 762.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Lecithin hydrogenated is classified as a phospholipid, specifically a hydrogenated form of phosphatidylcholine. It is derived from natural sources such as soybean, egg yolk, corn, and cottonseed oils. The hydrogenation process alters the unsaturated fatty acids in lecithin to saturated ones, enhancing its stability and functional properties. Lecithin itself is recognized for its emulsifying properties and is widely used in food, cosmetic, and pharmaceutical industries .

Synthesis Analysis

The synthesis of lecithin hydrogenated typically involves the hydrogenation of lecithin in the presence of catalysts. Commonly used catalysts include platinum group metals such as palladium, rhodium, ruthenium, or platinum. The reaction is conducted in a solvent system that often includes n-heptane mixed with lower alcohols (C1-C4) to optimize solubility and reactivity .

Key Parameters for Synthesis:

  • Temperature: The reaction temperature generally ranges from 50°C to 100°C, with optimal conditions around 60°C to 90°C to prevent thermal degradation of lecithin.
  • Pressure: Hydrogenation is performed under pressures between 5 to 50 atmospheres, ideally around 20 to 30 atmospheres for economic efficiency.
  • Reaction Time: The typical duration for the hydrogenation reaction is between 1 to 10 hours.
  • Concentration: Lecithin concentrations in the reaction mixture are usually maintained at 10% to 60% by weight .
Molecular Structure Analysis

Lecithin hydrogenated retains the basic structure of phosphatidylcholine but features fully saturated acyl chains due to the hydrogenation process. The general structure includes:

  • A glycerol backbone
  • Two fatty acid chains (now saturated)
  • A phosphate group linked to choline

This modification affects the lipid's physical characteristics, making it more stable against oxidation and enhancing its emulsifying capabilities. The molecular formula can be represented as C18H39NO8PC_{18}H_{39}NO_8P for common variants derived from soybean lecithin .

Chemical Reactions Analysis

Lecithin hydrogenated undergoes various chemical reactions that are significant for its applications:

  • Hydrogenation: The primary reaction where double bonds in unsaturated fatty acids are converted to single bonds through the addition of hydrogen.
  • Transphosphatidylation: This reaction involves the transfer of phosphatidyl groups to other molecules, which can modify their properties or create new compounds.

The efficiency and selectivity of these reactions depend on the catalyst used and the reaction conditions such as temperature and pressure .

Mechanism of Action

The mechanism of action for lecithin hydrogenated primarily revolves around its emulsifying properties. As an emulsifier, it reduces interfacial tension between immiscible liquids (like oil and water), facilitating the formation and stabilization of emulsions. This property is crucial in food products where oil-in-water emulsions are prevalent.

Additionally, lecithin hydrogenated can enhance the bioavailability of certain nutrients by forming liposomes that encapsulate active ingredients, improving their absorption in biological systems .

Physical and Chemical Properties Analysis

Lecithin hydrogenated exhibits several notable physical and chemical properties:

  • Appearance: Typically waxy or semi-solid at room temperature.
  • Solubility: Insoluble in water but soluble in organic solvents like ethanol and chloroform.
  • Melting Point: Generally ranges between 40°C to 60°C.
  • Hygroscopicity: It tends to absorb moisture from the environment.
  • Stability: Enhanced oxidative stability compared to non-hydrogenated lecithins due to reduced unsaturation.

These properties make it suitable for various formulations in food technology and cosmetics .

Applications

Lecithin hydrogenated has a wide range of applications across different industries:

  • Food Industry: Used as an emulsifier in margarine, chocolate, dressings, and baked goods.
  • Cosmetics: Acts as an emulsifying agent in creams and lotions, enhancing texture and stability.
  • Pharmaceuticals: Utilized in drug formulations to improve solubility and bioavailability of active ingredients.
  • Nutraceuticals: Incorporated into dietary supplements for its health benefits related to phosphatidylcholine.

Properties

CAS Number

92128-87-5

Product Name

Lecithin Hydrogenated

IUPAC Name

(3-hexadecanoyloxy-2-octadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C42H84NO8P

Molecular Weight

762.1 g/mol

InChI

InChI=1S/C42H84NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h40H,6-39H2,1-5H3

InChI Key

PZNPLUBHRSSFHT-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C

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